2-bromo-2-chloroacetic acid
Overview
Description
2-Bromo-2-chloroacetic acid is an organic compound with the molecular formula C₂H₂BrClO₂. It is a halogenated derivative of acetic acid, characterized by the presence of both bromine and chlorine atoms attached to the alpha carbon. This compound is known for its reactivity and is used in various chemical processes and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2-chloroacetic acid can be synthesized through the halogenation of acetic acid. One common method involves the bromination of chloroacetic acid using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and chlorine.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process may include the use of specialized equipment to handle the corrosive nature of bromine and chlorine. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-chloroacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form acetic acid and corresponding halide ions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Catalysts: Catalysts such as iron or aluminum chloride may be used to facilitate halogenation reactions.
Solvents: Organic solvents like acetonitrile or chloroform are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with hydroxide ions can yield glycolic acid, while reaction with amines can produce amino acids.
Scientific Research Applications
2-Bromo-2-chloroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of halogenated compounds and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a building block for drug synthesis.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-bromo-2-chloroacetic acid involves its reactivity as a halogenated acetic acid derivative. The presence of both bromine and chlorine atoms makes it a strong electrophile, capable of reacting with nucleophiles. This reactivity is exploited in various chemical reactions to modify molecular structures and create new compounds.
Comparison with Similar Compounds
Similar Compounds
Bromoacetic Acid: Similar in structure but contains only a bromine atom.
Chloroacetic Acid: Contains only a chlorine atom.
Dichloroacetic Acid: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
2-Bromo-2-chloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and chemical properties. This dual halogenation allows for a broader range of chemical transformations compared to its mono-halogenated counterparts.
Properties
IUPAC Name |
2-bromo-2-chloroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHJBWKLJVFKPS-VQEHIDDOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)(Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745763 | |
Record name | Bromo(chloro)(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-43-3 | |
Record name | Bromo(chloro)(1-~13~C)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173018-43-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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